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An In-Depth Technical Guide to 2,6-Difluoro-4-methoxyphenylacetic Acid (CAS: 886498-98-

2): Synthesis, Properties, and Applications in Drug Discovery

Introduction
2,6-Difluoro-4-methoxyphenylacetic acid is a highly functionalized aromatic carboxylic acid

that has emerged as a valuable building block in modern medicinal chemistry. Its unique

substitution pattern—featuring ortho-difluoro groups, a para-methoxy moiety, and a

phenylacetic acid core—confers specific steric and electronic properties that are increasingly

sought after in the design of sophisticated therapeutic agents. Notably, it is recognized as a key

component in the construction of protein degrader molecules, a cutting-edge modality in drug

discovery.[1]

This guide, intended for researchers, chemists, and drug development professionals, provides

a comprehensive technical overview of 2,6-Difluoro-4-methoxyphenylacetic acid. It moves

beyond a simple recitation of facts to explain the causality behind its synthesis, the rationale for

its analytical characterization, and the structural basis for its applications. We will explore its

physicochemical properties, detail a robust synthetic protocol, outline methods for its

characterization, discuss its primary role in drug discovery, and provide essential safety and

handling information.
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Section 1: Physicochemical and Structural
Properties
The utility of 2,6-Difluoro-4-methoxyphenylacetic acid in synthesis is directly linked to its

distinct chemical structure and physical properties. The ortho-difluoro substitution is particularly

significant, as it sterically shields adjacent positions and modulates the electronic nature of the

aromatic ring, which can enhance metabolic stability and binding affinity in biological systems.

Caption: Chemical Structure of 2,6-Difluoro-4-methoxyphenylacetic acid.

Table 1: Key Physicochemical Properties

Property Value Reference(s)

CAS Number 886498-98-2 [1][2][3]

Molecular Formula C₉H₈F₂O₃ [1][2]

Molecular Weight 202.16 g/mol [2]

Appearance White to off-white solid

Melting Point 138-141 °C

Purity Typically ≥95-97% [1]

Storage
Room temperature, in a dry,

tightly sealed container
[1][2]

Section 2: Synthesis and Purification
The synthesis of substituted phenylacetic acids can be approached through several routes,

including the cyanomethylation of benzyl halides or the oxidation of corresponding

phenylacetaldehydes.[4] However, for aryl ketones, the Willgerodt-Kindler reaction offers a

powerful and reliable method for converting an acetyl group into a carboxylic acid (via a

thioamide intermediate), making it an excellent choice for preparing the target molecule from a

suitable acetophenone precursor.[5][6]
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The proposed synthesis begins with 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-one, which

undergoes reaction with sulfur and morpholine to form the thiomorpholide intermediate. This

intermediate is subsequently hydrolyzed under basic conditions to yield the final carboxylic acid

product.

Step 1: Willgerodt-Kindler Reaction Step 2: Hydrolysis

2,6-Difluoro-4-methoxy
acetophenone

Sulfur (S)
Morpholine

Phenylacetothiomorpholide
Intermediate

NaOH (aq)
Heat

 Heat Final Product:
2,6-Difluoro-4-methoxyphenylacetic acid

 Acidic Workup 

Click to download full resolution via product page

Caption: Synthetic workflow for 2,6-Difluoro-4-methoxyphenylacetic acid.

Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, where the physical state and properties of

intermediates and the final product provide clear indicators of reaction progress and success.

Step 1: Synthesis of 2-((2,6-Difluoro-4-methoxyphenyl)acetyl)thiomorpholine (Thioamide

Intermediate)

Causality: The Willgerodt-Kindler reaction is chosen for its tolerance of various functional

groups and its efficiency in converting aryl alkyl ketones to terminal amides or thioamides.[6]

[7] Morpholine acts as both a reagent and a solvent, while elemental sulfur serves as the

oxidizing agent. The reaction proceeds through an enamine intermediate, which undergoes

sulfanylation and rearrangement.[6]

Methodology:

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(2,6-

difluoro-4-methoxyphenyl)ethan-1-one (1.0 eq), elemental sulfur (2.5 eq), and morpholine

(5.0 eq).
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Heat the mixture to reflux (approx. 129 °C) with vigorous stirring for 12-18 hours. The

reaction mixture will darken, and the consumption of the starting ketone can be monitored

by Thin Layer Chromatography (TLC).

After cooling to room temperature, pour the reaction mixture into a beaker of cold water.

The thioamide intermediate should precipitate as a solid.

Collect the solid by vacuum filtration, wash thoroughly with water to remove excess

morpholine, and dry under vacuum. This crude intermediate is often of sufficient purity for

the next step.

Step 2: Hydrolysis to 2,6-Difluoro-4-methoxyphenylacetic Acid

Causality: Thioamides are generally more resistant to hydrolysis than their amide

counterparts.[8] Therefore, forcing conditions, such as heating in a strong aqueous base, are

required to drive the reaction to completion, forming the carboxylate salt.[5][9] Subsequent

acidification protonates the carboxylate, causing the desired carboxylic acid to precipitate out

of the aqueous solution due to its lower solubility.

Methodology:

Suspend the crude thioamide intermediate from Step 1 in a 20% aqueous solution of

sodium hydroxide (NaOH).

Heat the mixture to reflux for 8-12 hours. The reaction can be monitored for the evolution

of morpholine (detectable by odor) and the dissolution of the solid as it converts to the

soluble sodium salt.

Cool the reaction mixture to room temperature and filter to remove any unreacted starting

material or sulfur residues.

Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated

hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 1-2.

A white precipitate of 2,6-Difluoro-4-methoxyphenylacetic acid will form. Continue

stirring in the ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration, wash with cold water until the filtrate is

neutral, and dry in a vacuum oven.

Step 3: Purification by Recrystallization

Causality: Recrystallization is an effective method for purifying solid organic compounds. The

principle relies on the differential solubility of the compound and its impurities in a chosen

solvent at different temperatures. An ideal solvent will dissolve the compound well at high

temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon

cooling.

Methodology:

Dissolve the crude, dried product in a minimal amount of a hot solvent system (e.g.,

ethanol/water or ethyl acetate/hexane).

Allow the solution to cool slowly to room temperature, then place it in an ice bath to

maximize crystal formation.

Collect the purified crystals by vacuum filtration and dry thoroughly. The purity can be

confirmed by measuring the melting point and through spectroscopic analysis.

Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of

the synthesized 2,6-Difluoro-4-methoxyphenylacetic acid. The following techniques provide

complementary information for a complete structural elucidation.

Table 2: Expected Spectroscopic Data
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Technique Expected Features

¹H NMR

~10-12 ppm (broad singlet, 1H, -COOH), ~6.5-

6.8 ppm (multiplet, 2H, Ar-H, showing coupling

to Fluorine), ~3.8 ppm (singlet, 3H, -OCH₃),

~3.7 ppm (singlet, 2H, -CH₂-)[10][11]

¹³C NMR

~175-180 ppm (C=O), ~160-165 ppm (d, J≈250

Hz, C-F), ~110-120 ppm (Ar-C), ~95-105 ppm (t,

J≈25 Hz, Ar-C-H), ~56 ppm (-OCH₃), ~40 ppm (-

CH₂)[10][12]

IR (KBr)

2500-3300 cm⁻¹ (broad, O-H stretch), ~1700

cm⁻¹ (strong, C=O stretch), ~1620 cm⁻¹ (C=C

aromatic stretch), ~1100-1250 cm⁻¹ (C-F

stretch, C-O stretch)[13]

MS (ESI-)
Expected m/z: 201.04 for [M-H]⁻ (C₉H₇F₂O₃⁻)

[11]

Section 4: Applications in Drug Discovery and
Development
The primary application of 2,6-Difluoro-4-methoxyphenylacetic acid is as a structural

component or building block in the synthesis of complex pharmaceutical agents.[1][14] Its

designation as a "Protein Degrader Building Block" points to its use in targeted protein

degradation (TPD), a revolutionary therapeutic strategy.[1]

Targeted protein degradation utilizes heterobifunctional molecules, most notably PROTACs

(Proteolysis-Targeting Chimeras), to eliminate disease-causing proteins. A PROTAC consists of

two active domains connected by a chemical linker: one binds to the target protein, and the

other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent

degradation of the target protein by the cell's proteasome.

Caption: General structure of a PROTAC and the role of building blocks.

2,6-Difluoro-4-methoxyphenylacetic acid is an ideal scaffold for incorporation into the linker

or warhead components of such degraders. The carboxylic acid handle allows for
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straightforward amide bond formation to connect it to other parts of the molecule. The

difluorophenyl moiety can serve several critical functions:

Metabolic Stability: The C-F bond is exceptionally strong, and fluorine substitution can block

sites of oxidative metabolism, thereby increasing the half-life of a drug.

Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g.,

hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding affinity

and selectivity.

Modulation of Physicochemical Properties: The electron-withdrawing nature of fluorine can

lower the pKa of nearby functional groups and alter the molecule's overall lipophilicity and

cell permeability, which are critical for oral bioavailability and efficacy.

Beyond protein degraders, phenylacetic acid derivatives are a well-established class of

pharmacophores found in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and

have been explored as potential antidiabetic and antiepileptic agents.[15][16][17]

Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are paramount when handling 2,6-
Difluoro-4-methoxyphenylacetic acid. The available safety data indicates that it is an irritant.

[18][19]

Table 3: GHS Hazard Information
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Pictogram(s) Signal Word Hazard Statements
Precautionary
Statements

alt text Warning

H315: Causes skin

irritation.H319:

Causes serious eye

irritation.H335: May

cause respiratory

irritation.

P261: Avoid breathing

dust.P280: Wear

protective gloves/eye

protection.P302+P352

: IF ON SKIN: Wash

with plenty of soap

and

water.P305+P351+P3

38: IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a

lab coat, nitrile gloves, and chemical safety goggles.[20][21]

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to

minimize the risk of inhaling dust.[20] Avoid contact with skin and eyes.

Storage: Store the compound in a tightly closed container in a cool, dry place away from

incompatible materials.[1]

First Aid:

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids. Seek medical attention.[18]

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If

irritation persists, seek medical attention.[18]
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Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If

symptoms persist, seek medical attention.[19]

Conclusion
2,6-Difluoro-4-methoxyphenylacetic acid is more than just another chemical reagent; it is a

specialized tool for the modern medicinal chemist. Its synthesis, while requiring careful

execution of the Willgerodt-Kindler reaction and subsequent hydrolysis, is robust and yields a

high-value product. The unique electronic and steric properties imparted by its fluorine and

methoxy substituents make it an attractive building block for creating next-generation

therapeutics, particularly in the rapidly advancing field of targeted protein degradation. A

thorough understanding of its properties, synthesis, and handling is crucial for unlocking its full

potential in the laboratory and in the development of novel medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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